2,2-Diethyl 4-Methyl Pentane-2,2,4-tricarboxylate
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Overview
Description
2,2-Diethyl 4-Methyl Pentane-2,2,4-tricarboxylate: is an organic compound with the molecular formula C13H22O6 and a molecular weight of 274.31 g/mol . It is a branched alkane derivative with three carboxylate groups, making it a tricarboxylate ester. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,2-Diethyl 4-Methyl Pentane-2,2,4-tricarboxylate typically involves the esterification of the corresponding tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods:
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry:
2,2-Diethyl 4-Methyl Pentane-2,2,4-tricarboxylate is used as a building block in organic synthesis.
Biology and Medicine:
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development .
Industry:
In the industrial sector, this compound is used in the production of polymers and resins. Its unique structure imparts desirable properties such as flexibility and durability to the final products .
Mechanism of Action
The mechanism of action of 2,2-Diethyl 4-Methyl Pentane-2,2,4-tricarboxylate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
2,2,4-Trimethylpentane: A branched alkane with similar structural features but lacking carboxylate groups.
2,2,4,4-Tetramethylpentane: Another branched alkane with additional methyl groups.
2,2-Diethyl 4-Methyl Pentane-2,2,4-tricarboxylate: The compound of interest, distinguished by its tricarboxylate ester groups.
Uniqueness:
This compound is unique due to its three carboxylate groups, which provide multiple sites for chemical modification. This makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C13H22O6 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-O,1-O-diethyl 3-O-methyl 1-methylbutane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C13H22O6/c1-6-18-11(15)13(4,12(16)19-7-2)8-9(3)10(14)17-5/h9H,6-8H2,1-5H3 |
InChI Key |
GTIGOFWFOXMYET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC(C)C(=O)OC)C(=O)OCC |
Origin of Product |
United States |
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